molecular formula C9H10O2 B12890368 2-Ethyl-3-(2-furyl)acrylaldehyde CAS No. 904295-77-8

2-Ethyl-3-(2-furyl)acrylaldehyde

Cat. No.: B12890368
CAS No.: 904295-77-8
M. Wt: 150.17 g/mol
InChI Key: UCPFCQBLYDXPTR-SOFGYWHQSA-N
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Description

2-Ethyl-3-(2-furyl)acrylaldehyde is an organic compound known for its strong yet soft fragrance. It is commonly used as a component in perfumes and flavorings . The compound has a molecular formula of C9H10O2 and a molecular weight of 150.18 g/mol .

Preparation Methods

2-Ethyl-3-(2-furyl)acrylaldehyde can be synthesized through the reaction of ethyl propenal with furan . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained. Industrial production methods often involve optimizing these conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Ethyl-3-(2-furyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.

    Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.

Scientific Research Applications

2-Ethyl-3-(2-furyl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-3-(2-furyl)acrylaldehyde exerts its effects involves interactions with molecular targets such as olfactory receptors. These interactions trigger a cascade of biochemical events that result in the perception of fragrance. The compound’s aldehyde group plays a crucial role in these interactions, facilitating binding to specific receptor sites .

Comparison with Similar Compounds

2-Ethyl-3-(2-furyl)acrylaldehyde can be compared to other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

904295-77-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)butanal

InChI

InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3/b8-6+

InChI Key

UCPFCQBLYDXPTR-SOFGYWHQSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCC(=CC1=CC=CO1)C=O

boiling_point

140.00 °C. @ 30.00 mm Hg

density

1.057-1.063

physical_description

Pale yellowish liquid;  Mild, warm, vegetable-like aroma

solubility

Insoluble in water;  Soluble in oils
Soluble (in ethanol)

Origin of Product

United States

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